Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
Description
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a chiral heterocyclic compound featuring a pyrido-oxazine core with two methyl substituents at the 2S and 3S positions and a methyl ester at the 7-carboxylate position. The compound’s structure combines a bicyclic framework with ester functionality, making it a versatile intermediate for drug discovery, particularly in kinase inhibition or protease targeting .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-6-7(2)16-9-4-8(11(14)15-3)5-12-10(9)13-6/h4-7H,1-3H3,(H,12,13) |
InChI Key |
CQQUUACOHGDPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(N1)N=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Aminohydroxy Pyridine Intermediate
Starting from 3-amino-2-hydroxy-4-methylpyridine, cyclization with epichlorohydrin under basic conditions forms the oxazine ring. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure (Figure 1A). Stereochemical control at C2 and C3 is achieved using chiral catalysts, such as (R)-BINOL-phosphoric acid, to induce asymmetry during cyclization.
Key Conditions :
- Solvent: Tetrahydrofuran (THF) or dichloromethane
- Base: Potassium carbonate
- Temperature: 60–80°C
- Yield: 65–72%
Reductive Amination Pathway
An alternative method employs reductive amination of 5-formyl-2-methylpyridine with (2S,3S)-2,3-dihydroxybutane. Sodium cyanoborohydride facilitates imine reduction, followed by acid-catalyzed cyclodehydration to form the oxazine ring.
Advantages :
Stereoselective Methylation and Esterification
Introducing the methyl groups at C2 and C3 while maintaining stereochemistry is critical.
Chiral Auxiliary-Mediated Methylation
The (2S,3S) configuration is installed using (R)-propylene oxide as a chiral template. After oxazine ring formation, methylation with methyl iodide in the presence of LDA (lithium diisopropylamide) ensures retention of configuration.
Reaction Scheme :
- Deprotonation of C2-OH with LDA at −78°C.
- Quenching with methyl iodide.
- Repeat for C3-methylation.
Yield : 80–85%
Esterification of Carboxylic Acid Intermediate
The C7-carboxylate is introduced via esterification of the corresponding acid. Using thionyl chloride to generate the acid chloride, followed by treatment with methanol, achieves quantitative conversion.
Conditions :
Industrial-Scale Production Methods
For commercial manufacturing, continuous flow reactors and catalytic protocols are prioritized.
Continuous Flow Cyclization
A tandem reactor system combines reductive amination and cyclization in a single flow setup (Table 1).
Table 1. Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Residence Time | 30 min |
| Temperature | 70°C |
| Catalyst | Pd/C (5 wt%) |
| Pressure | 10 bar H₂ |
| Productivity | 12 g/h per liter reactor |
Catalytic Asymmetric Synthesis
Enantioselective hydrogenation using Ru-(S)-SunPhos catalyst achieves 99% enantiomeric excess (ee) for the (2S,3S) isomer.
Substrate : Prochiral diketone precursor
Conditions :
- H₂ Pressure: 50 psi
- Solvent: Ethanol
- Turnover Frequency (TOF): 1,200 h⁻¹
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | Moderate | Medium |
| Reductive Amination | 85 | High | High |
| Flow Synthesis | 90 | Very High | Very High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.
| Reaction Conditions | Products | Applications |
|---|---|---|
| Aqueous NaOH, reflux | (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine-7-carboxylic acid | Enhanced polarity for pharmacological studies |
| HCl (aqueous), heat | Same carboxylic acid | Intermediate for amide coupling |
The carboxylic acid derivative can further react with amines to form amides or undergo decarboxylation under high-temperature conditions.
Pyridine Ring Reactivity
The pyridine moiety participates in electrophilic and nucleophilic substitutions, though its electron-deficient nature limits electrophilic reactivity. Key transformations include:
Nucleophilic Aromatic Substitution
-
Amination : Reaction with ammonia or amines at elevated temperatures introduces amino groups at activated positions.
-
Halogenation : Direct halogenation is less common, but indirect methods (e.g., Sandmeyer reaction) can introduce halogens.
Reduction
Catalytic hydrogenation (H₂, Pd/C) partially reduces the pyridine ring to a dihydropyridine derivative, though competing reduction of the oxazine ring may occur .
Oxazine Ring Modifications
The 3,4-dihydro-2H-oxazine ring exhibits strain-dependent reactivity:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Ring Opening | HCl, H₂O | Cleavage to form amino alcohol intermediates |
| Oxidation | KMnO₄, acidic conditions | Conversion to pyridine N-oxide derivatives |
Michael Addition
Reacts with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) in the presence of DBU to form spirocyclic adducts :
textMethyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate + Methyl acrylate → Spiro[pyrido-oxazine-ester] derivative [3]
Cyclization Reactions
Intramolecular cyclization with K₂CO₃ forms fused heterocycles, enhancing structural complexity .
Industrial-Scale Reaction Optimization
Continuous flow reactors improve yield and efficiency for large-scale synthesis, minimizing side reactions and reducing costs.
Scientific Research Applications
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (C₉H₁₀N₂O₃), which is more polar and acidic (pKa ~4-5). This difference impacts membrane permeability and bioavailability .
- Substituent Effects :
- The pentafluorophenyl ester (C₁₅H₉F₅N₂O₃) introduces strong electron-withdrawing groups, increasing reactivity in nucleophilic acyl substitution reactions. This makes it valuable in solid-phase peptide synthesis .
- The 7-bromo substituent (C₈H₉BrN₂O) provides a site for cross-coupling reactions (e.g., Suzuki), enabling diversification of the pyrido-oxazine core .
- Stereochemistry: The (2S,3S) configuration in the target compound distinguishes it from non-chiral analogs (e.g., 4-methyl derivatives), which lack defined stereocenters. This enantiomeric specificity is crucial for binding affinity in asymmetric catalysis or receptor targeting.
Research Findings and Trends
- Thermodynamic Stability : Methyl esters (e.g., target compound) exhibit higher stability than activated esters (e.g., pentafluorophenyl), which are prone to hydrolysis. This impacts storage conditions and synthetic workflows .
- Chiral Resolution : The (2S,3S) configuration may require asymmetric synthesis or enzymatic resolution, adding complexity but enabling enantioselective biological activity .
- Emerging Analogs : Recent patents (e.g., EP 3 643 703 A1) highlight modifications at the 6-position (carbamoyl) and fluorinated side chains, suggesting trends toward enhanced selectivity and metabolic stability .
Q & A
Q. How can the synthesis of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate be optimized for enantiomeric purity?
Methodological Answer: Enantiomeric purity can be achieved via asymmetric catalysis or chiral resolution. For example, brominated analogs (e.g., 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives) are synthesized using chiral auxiliaries or enantioselective catalysts to control stereochemistry . Chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns (e.g., Chiralpak®) is recommended for purity assessment, as demonstrated in purity specifications for related compounds (e.g., 97% purity for 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives) .
Q. What analytical techniques validate the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1D and 2D NMR (e.g., NOESY) confirm stereochemistry by analyzing coupling constants and spatial proximity of protons (e.g., methyl groups at C2 and C3).
- X-ray Crystallography : Resolves absolute configuration, as seen in patent applications for structurally complex heterocycles .
- Chiral HPLC : Validates enantiomeric excess (e.g., >95% purity) using methods similar to those for brominated pyrido-oxazine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
Methodological Answer: Contradictions may arise from:
- Assay Variability : Differences in cell lines or enzymatic assays (e.g., kinase inhibition studies in EP 4 374 877 A2 vs. academic studies).
- Impurity Profiles : Trace impurities (e.g., diastereomers or brominated byproducts ) can skew results. Use LC-MS or preparative HPLC to isolate the target compound.
- Solvent/Formulation Effects : Bioavailability can vary with solvents (e.g., DMSO vs. aqueous buffers). Standardize protocols per OECD guidelines.
Q. What functionalization strategies are suitable for SAR studies on the pyrido-oxazine core?
Methodological Answer:
- Halogenation : Introduce bromine at the 7-position via electrophilic substitution, as seen in 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine .
- Boronate Ester Formation : Install a boronate group at the 7-position (e.g., 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) for Suzuki-Miyaura cross-coupling .
- Carbaldehyde Derivatization : Oxidize the methyl ester to a carbaldehyde (e.g., 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde ) for Schiff base formation.
Q. How can metabolic stability and degradation pathways be studied for this compound?
Methodological Answer:
- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Reference protocols from safety data sheets for structurally similar compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ).
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to assess stability, as outlined in pharmaceutical reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
